

# An In-depth Technical Guide to the Molecular Structure of 2,6-Dinitrobenzonitrile

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## Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **2,6-dinitrobenzonitrile**, a bioactive small molecule of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical identity, physicochemical properties, spectroscopic characteristics, and synthesis. It is intended to serve as a foundational resource for professionals engaged in research and development that may involve this compound.

## Chemical Identity and Physicochemical Properties

**2,6-Dinitrobenzonitrile** is an organic compound characterized by a benzene ring substituted with two nitro groups at positions 2 and 6, and a nitrile group at position 1.<sup>[1][2]</sup> The strong electron-withdrawing nature of these substituents significantly influences the electronic properties and reactivity of the aromatic ring.

Table 1: Chemical Identifiers for **2,6-Dinitrobenzonitrile**

Identifier	Value	Reference(s)
IUPAC Name	2,6-dinitrobenzonitrile	<a href="#">[2]</a>
CAS Number	35213-00-4	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> N <sub>3</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	193.12 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	C1=CC(=C(C(=C1)--INVALID- LINK--[O-])C#N)--INVALID- LINK--[O-]	<a href="#">[2]</a>
InChI Key	ZYDGHQSJZAFMLU- UHFFFAOYSA-N	<a href="#">[2]</a>

Table 2: Physicochemical Properties of **2,6-Dinitrobenzonitrile**

Property	Value	Reference(s)
Physical Form	Cream to yellow to brown crystals or crystalline powder	<a href="#">[2]</a>
Melting Point	145.0 - 151.0 °C	<a href="#">[2]</a>
Assay (HPLC)	≥98.0%	<a href="#">[2]</a>

## Molecular Geometry

As of the date of this document, an experimental crystal structure for **2,6-dinitrobenzonitrile** has not been deposited in publicly accessible crystallographic databases. Therefore, precise, experimentally determined bond lengths and angles are not available.

## Theoretical Geometry Optimization

In the absence of experimental data, the standard approach for elucidating the three-dimensional structure of a molecule like **2,6-dinitrobenzonitrile** is through computational chemistry.[\[5\]](#) Quantum mechanical methods, particularly Density Functional Theory (DFT), are routinely used to perform geometry optimization.[\[6\]](#)

## Experimental Protocol: Computational Geometry Optimization (General Protocol)

- Software: Utilize a computational chemistry software package such as Gaussian, ORCA, or Spartan.
- Method Selection: Choose a suitable level of theory. A common and effective choice for molecules of this type is the B3LYP functional.[6]
- Basis Set Selection: Employ a robust basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), to accurately describe the electronic distribution.
- Input Structure: Generate an initial 3D structure of **2,6-dinitrobenzonitrile**. This can be done using the software's molecular builder.
- Calculation Type: Specify a "Geometry Optimization" calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).[5]
- Frequency Analysis: Following a successful optimization, perform a "Frequency" calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
- Data Extraction: From the output file, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

This computational approach would provide a reliable theoretical model of the molecule's geometry.

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and elucidating the structure of **2,6-dinitrobenzonitrile**. While a complete set of experimental spectra is not readily available in the literature, data from the NIST Chemistry WebBook and characteristic absorption values allow for a detailed description.[7]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **2,6-dinitrobenzonitrile** are not widely reported in the reviewed literature. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure and standard NMR data for related compounds.<sup>[8]</sup> The symmetry of the molecule (a plane of symmetry passing through the C1-C4 axis) simplifies the expected spectrum.

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data for **2,6-Dinitrobenzonitrile**

Predicted Shift (ppm)	Multiplicity	Protons	Notes
~ 8.5 - 8.7	Doublet	H-3, H-5	The two protons ortho to the nitro groups and meta to the nitrile group are chemically equivalent. They would appear as a doublet, coupled to H-4.
~ 8.0 - 8.2	Triplet	H-4	The proton para to the nitrile group would appear as a triplet, coupled to H-3 and H-5.

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2,6-Dinitrobenzonitrile**

Predicted Shift (ppm)	Carbon Atom	Notes
~ 150	C-2, C-6	Carbons bearing the nitro groups. Expected to be significantly downfield.
~ 135	C-4	Aromatic CH carbon.
~ 130	C-3, C-5	Aromatic CH carbons.
~ 115	C≡N	Nitrile carbon.
~ 110	C-1	Carbon bearing the nitrile group.

## Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for **2,6-dinitrobenzonitrile**.<sup>[7]</sup> The key functional groups in the molecule give rise to characteristic absorption bands.

Table 5: Characteristic IR Absorption Bands for **2,6-Dinitrobenzonitrile**

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Functional Group	Reference(s)
3100 - 3000	C-H stretch	Aromatic	[9][10]
2260 - 2210	C≡N stretch	Nitrile	[9][11]
1600 - 1585 & 1500 - 1400	C-C stretch (in-ring)	Aromatic	[9][10]
1550 - 1475	N-O asymmetric stretch	Nitro	[9]
1360 - 1290	N-O symmetric stretch	Nitro	[9]
900 - 675	C-H "oop" bend	Aromatic	[9][10]

## Mass Spectrometry (MS)

An electron ionization mass spectrum is available for this compound via the NIST Chemistry WebBook.<sup>[7]</sup> The fragmentation pattern is influenced by the stability of the aromatic ring and the nature of the substituents.

Table 6: Predicted Major Fragments in the Mass Spectrum of **2,6-Dinitrobenzonitrile**

m/z Value	Proposed Fragment	Notes	Reference(s)
193	$[M]^{+\bullet}$	Molecular ion. Expected to be observed due to the aromatic nature.	[12]
163	$[M - NO]^+$	Loss of a nitric oxide radical.	[13][14]
147	$[M - NO_2]^+$	Loss of a nitro radical, a common fragmentation for nitroaromatics.	[13][14]
117	$[M - 2NO_2]^+$	Loss of both nitro groups.	[13][14]
101	$[C_6H_3CN]^+$	Benzene ring with nitrile group, after loss of nitro groups.	[12]
75	$[C_5H_3N]^+$	Fragmentation of the benzonitrile core.	[12]

## Synthesis of 2,6-Dinitrobenzonitrile

A common and effective route for the synthesis of **2,6-dinitrobenzonitrile** involves the dehydration of 2,6-dinitrobenzaldehyde oxime. This two-step process begins with the synthesis of the precursor aldehyde.

## Synthesis of 2,6-Dinitrobenzaldehyde

## Experimental Protocol: Synthesis of 2,6-Dinitrobenzaldehyde (General)

This protocol is based on the oxidation of 2,6-dinitrotoluene.[15]

- Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2,6-dinitrotoluene in a suitable organic solvent (e.g., dioxane).
- Reagent Addition: Add an oxidizing agent system. A patented method involves reacting with difructose anhydride (DFA) to form an intermediate olefin, followed by oxidation with oxygen in the presence of a catalyst (e.g., activated carbon).[15]
- Reaction Conditions: Heat the reaction mixture (e.g., to 100 °C) for several hours to facilitate the initial reaction. Subsequently, cool the mixture and introduce oxygen gas at room temperature for the oxidation step.
- Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 2,6-dinitrobenzaldehyde as a yellow solid.

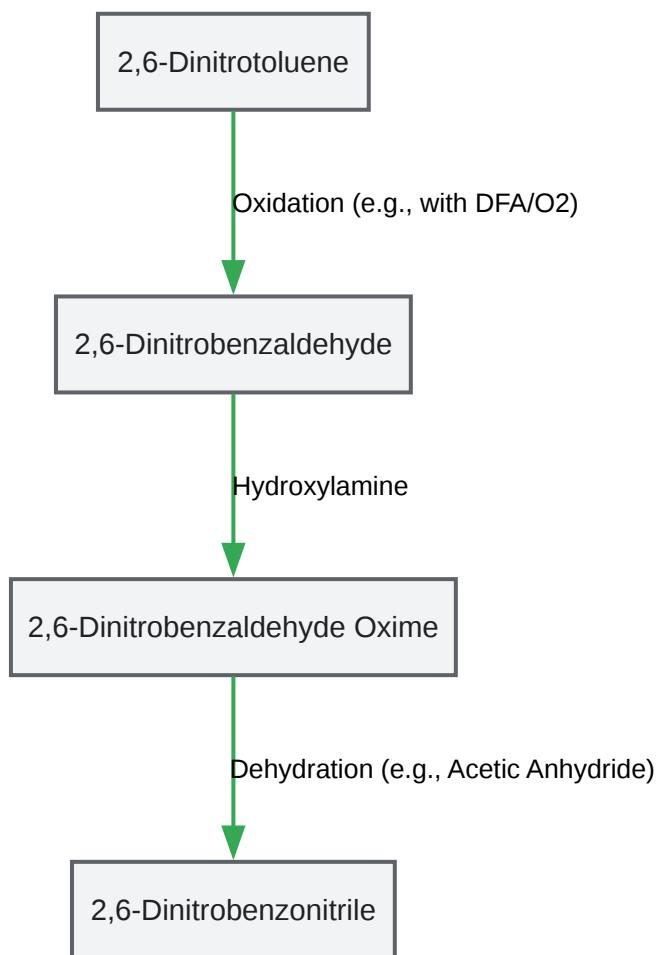
## Synthesis of 2,6-Dinitrobenzonitrile

### Experimental Protocol: Synthesis of 2,6-Dinitrobenzonitrile (General)

This protocol involves the formation of an oxime from 2,6-dinitrobenzaldehyde, followed by dehydration.

- Oxime Formation: Dissolve 2,6-dinitrobenzaldehyde in a solvent such as ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the HCl and liberate free hydroxylamine. Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC). The product, 2,6-dinitrobenzaldehyde oxime, will often precipitate and can be collected by filtration.
- Dehydration to Nitrile: Suspend the dried 2,6-dinitrobenzaldehyde oxime in a dehydrating agent such as acetic anhydride. Heat the mixture gently under reflux. The reaction converts the oxime functional group into a nitrile.

- Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water to precipitate the crude product and hydrolyze the excess acetic anhydride. The solid is collected by filtration, washed thoroughly with water, and then dried. The crude **2,6-Dinitrobenzonitrile** can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).



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Caption: Synthesis workflow for **2,6-Dinitrobenzonitrile**.

## Biological Activity Context

**2,6-Dinitrobenzonitrile** is classified as a bioactive small molecule.<sup>[1]</sup> While specific studies detailing its mechanism of action or its interaction with biological signaling pathways are not prevalent in the current literature, the broader class of nitroaromatic compounds is well-known for a wide spectrum of biological activities.<sup>[16][17]</sup>

Nitro compounds often exert their biological effects through redox cycling. The electron-withdrawing nitro group can be enzymatically reduced within cells to form nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. This reduction process can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This mechanism is a key factor in the antimicrobial, antiparasitic, and potential anticancer activities observed for many nitroaromatic compounds.[17]

The specific biological profile of **2,6-dinitrobenzonitrile** remains an area for further investigation. Its structural features suggest it may be a candidate for screening in various assays, particularly in oncology and microbiology, to elucidate its potential therapeutic applications.

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## References

- 1. [calpaclab.com](http://calpaclab.com) [calpaclab.com]
- 2. L12624.03 [[thermofisher.com](http://thermofisher.com)]
- 3. [scbt.com](http://scbt.com) [scbt.com]
- 4. [chemsynthesis.com](http://chemsynthesis.com) [chemsynthesis.com]
- 5. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 6. [chemrxiv.org](http://chemrxiv.org) [chemrxiv.org]
- 7. 2,6-Dinitrobenzonitrile [[webbook.nist.gov](http://webbook.nist.gov)]
- 8. [ckgas.com](http://ckgas.com) [ckgas.com]
- 9. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 10. [uanlch.vscht.cz](http://uanlch.vscht.cz) [uanlch.vscht.cz]
- 11. IR Absorption Table [[webspectra.chem.ucla.edu](http://webspectra.chem.ucla.edu)]
- 12. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 13. [chemistry.miamioh.edu](http://chemistry.miamioh.edu) [chemistry.miamioh.edu]

- 14. [spectroscopyonline.com](http://spectroscopyonline.com) [spectroscopyonline.com]
- 15. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]
- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [mdpi.com](http://mdpi.com) [mdpi.com]
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